Ethyl 2-{[({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[(2-{[2-(4-METHOXYANILINO)-2-OXOETHYL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes a methoxyaniline group, an oxoethyl group, and a thiophene carboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-{[2-(4-METHOXYANILINO)-2-OXOETHYL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the methoxyaniline and oxoethyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2-{[2-(4-METHOXYANILINO)-2-OXOETHYL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxoethyl group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the methoxyaniline group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Scientific Research Applications
ETHYL 2-[(2-{[2-(4-METHOXYANILINO)-2-OXOETHYL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2-{[2-(4-METHOXYANILINO)-2-OXOETHYL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[(2-{[2-(4-METHOXYANILINO)-2-OXOETHYL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE: shares similarities with other thiophene derivatives, such as:
Uniqueness
What sets ETHYL 2-[(2-{[2-(4-METHOXYANILINO)-2-OXOETHYL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C20H24N2O5S2 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H24N2O5S2/c1-5-27-20(25)18-12(2)13(3)29-19(18)22-17(24)11-28-10-16(23)21-14-6-8-15(26-4)9-7-14/h6-9H,5,10-11H2,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
GCKUJGHLOGNOQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSCC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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